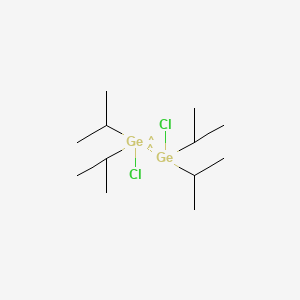
5-Methyl-2-phenylpyridine-3-carboxaldehyde
説明
5-Methyl-2-phenylpyridine-3-carboxaldehyde is a chemical compound with the molecular formula C13H11NO and a molecular weight of 197.24 . It is also known by its IUPAC name, 5-methyl-2-phenylnicotinaldehyde .
Molecular Structure Analysis
The molecular structure of this compound can be determined using quantum chemical calculations . These calculations can provide information about structure parameters in the ground state, barrier height around the C–C α bond, the general valence force field, harmonic vibrational fundamentals, potential energy distribution (PED), and infrared and Raman intensities .Physical And Chemical Properties Analysis
This compound has a molecular weight of 197.24 . It should be stored at a temperature of 2-8°C .科学的研究の応用
Synthesis and Structural Analysis
5-Methyl-2-phenylpyridine-3-carboxaldehyde and its derivatives have been extensively studied for their ability to participate in various chemical reactions, contributing significantly to the synthesis of complex organic compounds. For instance, the compound has been used in the oxidation processes to derive carboxylic acids and in the formation of iminopyridines through condensation reactions. These processes underline the compound's versatility in creating structures that can interact with metal centers, affecting both their photophysical properties and the ligands' conformation and intermolecular interactions (Prostakov, Matthew, & Sedykh, 1967).
Fluorescent Chemosensors for pH
Research into the development of fluorescent chemosensors for pH has leveraged similar compounds, highlighting their potential in creating sensitive probes for pH levels. These probes have been particularly effective in distinguishing between normal and cancer cells based on the pH differences, showcasing the compound's application in biomedical research and cancer diagnosis (Dhawa, Hazra, Barma, Pal, Karmakar, & Roy, 2020).
Anticancer and Antiviral Research
The compound's derivatives have shown promising results in anticancer and antiviral research, particularly in the study of S-adenosyl-L-homocysteine hydrolase inhibition. This enzyme plays a crucial role in biological methylation reactions, and its inhibition by derivatives of this compound could offer new avenues for therapeutic interventions against cancer and viral infections (Wnuk, Yuan, Borchardt, Balzarini, De Clercq, & Robins, 1997).
Safety and Hazards
The safety information available indicates that 5-Methyl-2-phenylpyridine-3-carboxaldehyde may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
特性
IUPAC Name |
5-methyl-2-phenylpyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-10-7-12(9-15)13(14-8-10)11-5-3-2-4-6-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBUXJBFYYKSNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C2=CC=CC=C2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901259142 | |
| Record name | 3-Pyridinecarboxaldehyde, 5-methyl-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901259142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1428234-78-9 | |
| Record name | 3-Pyridinecarboxaldehyde, 5-methyl-2-phenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1428234-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinecarboxaldehyde, 5-methyl-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901259142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-Bromo-5-methoxypyrazolo[1,5-A]pyridine](/img/structure/B3240111.png)










